N-butyl-1-[(2-chlorobenzyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-BUTYL-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a butyl group, a chlorophenyl group, and a methanesulfonyl group. Its distinct structure makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Addition of the Methanesulfonyl Group: The methanesulfonyl group can be added using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-BUTYL-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BUTYL-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-BUTYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE
- N-BUTYL-1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE
- N-BUTYL-1-[(2-IODOPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE
Uniqueness
N-BUTYL-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H25ClN2O3S |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-butyl-1-[(2-chlorophenyl)methylsulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C17H25ClN2O3S/c1-2-3-10-19-17(21)14-8-6-11-20(12-14)24(22,23)13-15-7-4-5-9-16(15)18/h4-5,7,9,14H,2-3,6,8,10-13H2,1H3,(H,19,21) |
InChI Key |
WXKFZQLMRUZTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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